molecular formula C18H17N3 B2943138 Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine CAS No. 872344-80-4

Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine

Número de catálogo: B2943138
Número CAS: 872344-80-4
Peso molecular: 275.355
Clave InChI: RAAVXFVNOAANEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is a benzimidazole derivative featuring a propargyl (prop-2-ynyl) group at the 1-position of the benzimidazole core and a dimethylamino substituent at the para position of the phenyl ring attached to the 2-position of benzimidazole. Its molecular formula is C₁₈H₁₇N₃ (molecular weight: 275.35 g/mol).

Propiedades

IUPAC Name

N,N-dimethyl-4-(1-prop-2-ynylbenzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h1,5-12H,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAVXFVNOAANEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mecanismo De Acción

The mechanism of action of Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to DNA and proteins, disrupting their normal function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine (Target) C₁₈H₁₇N₃ 275.35 - Prop-2-ynyl (position 1)
- Dimethylamino (para on phenyl)
Moderate solubility; propargyl enables click chemistry
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (Example 74, ) Likely C₂₃H₁₆F₆N₆O ~535.4 (LC/MS: m/z 535.4 [M+H⁺]) - Trifluoromethyl (CF₃)
- Pyridinyloxy
High lipophilicity; enhanced metabolic stability due to CF₃ groups
3-(4-(2-(5-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzimidazol-2-yl)ethyl)phenoxy)-N,N-dimethylpropan-1-amine () C₃₁H₄₁N₅O₃ 531.69 - Morpholinoethyl
- Dimethylpropanamine
Improved solubility due to morpholine and tertiary amine
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine () Likely C₂₃H₁₆F₆N₆O₂ ~534.4 - Trifluoromethoxy (OCF₃) Moderate solubility; electron-withdrawing OCF₃ may enhance binding affinity

Key Research Findings

Synthetic Pathways: The target compound’s benzimidazole core can be synthesized via condensation of substituted phenylenediamines with carbonyl derivatives, as demonstrated in for analogous structures using Na₂S₂O₅ in DMF .

The propargyl group offers orthogonal reactivity for bioconjugation, a feature absent in morpholino- or trifluoromethyl-substituted analogs .

Biological Implications: Trifluoromethyl groups (as in and ) are known to enhance metabolic stability and target binding in drug design but may increase toxicity risks . The dimethylamine group in the target compound could act as a hydrogen-bond donor/acceptor, improving interactions with biological targets compared to non-polar substituents .

Actividad Biológica

Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}
  • Molecular Weight : 270.34 g/mol

The structure features a dimethylamino group and a benzimidazole moiety, which are critical for its biological activity.

Research indicates that dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to act as an inhibitor of specific kinases involved in signaling pathways related to cancer and inflammation. For instance, it may inhibit IRAK4, a kinase implicated in autoimmune diseases and inflammatory responses .
  • Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, potentially mitigating oxidative stress in cells .
  • Antimicrobial Effects : Some derivatives of benzimidazole compounds, including this one, have demonstrated activity against various gram-positive and gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine has been evaluated in animal models. Key parameters include:

ParameterValue
Clearance (mL/min/kg)20.3 - 124
Volume of Distribution (L/kg)4.8 - 46.7
Half-life (h)1.3 - 6.6
Bioavailability (%)12%

These values indicate a moderate clearance rate and variable bioavailability, which are crucial for determining dosing regimens in clinical settings.

Case Study 1: Cancer Therapy

A study investigated the efficacy of dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine as a potential therapeutic agent for cancer treatment. The compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Inflammatory Diseases

Another study focused on the anti-inflammatory effects of this compound in a rat model of autoimmune disease. Administration led to a marked reduction in inflammatory markers and improved clinical scores compared to control groups, suggesting potential for therapeutic use in conditions like rheumatoid arthritis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.